molecular formula C8H10N2O B085514 1-Methyl-3-phenylurea CAS No. 1007-36-9

1-Methyl-3-phenylurea

Cat. No. B085514
CAS RN: 1007-36-9
M. Wt: 150.18 g/mol
InChI Key: SQBHGDSDVWCPHN-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylurea is an amide . It appears as needles or grayish-white powder . The molecular formula is C8H10N2O and the molecular weight is 150.18 g/mol .


Synthesis Analysis

A new series of phenylurea’s were prepared by treating phenylurea with chloroacetyl chloride to form the product which on further treatment with various substituted phenols gave the final product . A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been developed .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-phenylurea has been optimized using density function theory (DFT) at the B3LYP/6-311++ G(d,p) level of theory . The anti-configuration, facilitated by the intramolecular hydrogen bonding between the oxygen atom of the methoxy moiety and the acidic amide proton, was observed .


Chemical Reactions Analysis

1-METHYL-3,3-DIPHENYLUREA is an amide. Amides/imides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents. Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

The molecular weight of 1-Methyl-3-phenylurea is 150.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 150.079312947 g/mol .

Scientific Research Applications

Insecticidal Activity

  • Scientific Field: Organic Chemistry, Agricultural Science
  • Application Summary: 1-Methyl-3-phenylurea derivatives have been designed and synthesized for use as insecticides . These compounds have shown strong insecticidal activity against various larvae, including those of Spodoptera exigua Hiibner, Plutella xyllostella Linnaeus, Helicoverpa armigera Hubner, and Pieris rapae Linne .
  • Methods of Application: The compounds were synthesized according to the method of active groups linkage and the principle of aromatic groups bioisosterism . The structures of the novel phenylurea derivatives were confirmed based on ESI-MS, IR, and 1 H-NMR spectral data .
  • Results: The results showed that all of the derivatives displayed strong insecticidal activity. Most of the compounds presented higher insecticidal activity against S. exigua than the reference compounds tebufenozide, chlorbenzuron, and metaflumizone .

Herbicide Detection

  • Scientific Field: Environmental Science, Analytical Chemistry
  • Application Summary: 1-Methyl-3-phenylurea is structurally similar to several phenylurea herbicides, which are extensively used for weed control . Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), have been widely used for the fast monitoring of pesticide residues in environmental or food samples .
  • Methods of Application: An immunizing hapten was synthesized and conjugated to bovine serum albumin as an immunogen to prepare a polyclonal antibody . However, the resultant antibody indicated cross-reactivity with 6 structurally similar phenylurea herbicides .
  • Results: The resultant antibodies elicited by one specific hapten carrier usually cross-react with other structural analogues . This is particularly true if they share an identical or very similar epitope with the hapten used .

Catalyst in Polymerizations

  • Scientific Field: Polymer Chemistry
  • Application Summary: 1,3-Dimethyl-1,3-diphenylurea, a compound structurally similar to 1-Methyl-3-phenylurea, is used as a catalyst in certain types of polymerizations .
  • Methods of Application: The compound’s ability to stabilize reactive intermediates plays a crucial role in its use as a catalyst .
  • Results: The use of this compound as a catalyst can enhance the efficiency of polymerization processes .

Thermophysical and Thermochemical Data

  • Scientific Field: Physical Chemistry
  • Application Summary: 1-Methyl-3-phenylurea is listed in the NIST Chemistry WebBook, which provides thermophysical and thermochemical data . This data can be used in various scientific and engineering calculations.
  • Methods of Application: The data is typically obtained through experimental measurements or computational methods .
  • Results: The specific data for 1-Methyl-3-phenylurea is not provided in the snippet, but it would typically include properties like boiling point, melting point, heat capacity, enthalpy of formation, and others .

Mass Spectrometry

  • Scientific Field: Analytical Chemistry
  • Application Summary: 1-Methyl-3,3-diphenylurea, a compound structurally similar to 1-Methyl-3-phenylurea, has been analyzed using mass spectrometry .
  • Methods of Application: The compound is ionized and the resulting ions are separated based on their mass-to-charge ratio .
  • Results: The mass spectrum provides information about the molecular weight and structure of the compound .

Safety And Hazards

When handling 1-Methyl-3-phenylurea, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phenylurea-based herbicides have been widely used to control plant growth. Due to their toxicity, strict regulations to limit their usage have been applied. Developing trace detection protocols of substituted phenylureas has attracted more attention, especially with the availability of a wide range of spectroscopic and analytical techniques . Possible degradation pathways of such a class of herbicides can be explored when a firm understanding of their electronic and conformational behaviors is established .

properties

IUPAC Name

1-methyl-3-phenylurea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBHGDSDVWCPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID1074416
Record name N-Methyl-N'-phenylurea
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Molecular Weight

150.18 g/mol
Source PubChem
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Product Name

1-Methyl-3-phenylurea

CAS RN

1007-36-9
Record name N-Methyl-N′-phenylurea
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Record name 1-Methyl-3-phenylurea
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Record name N-Methyl-N'-phenylurea
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Record name 1-Methyl-3-phenylurea
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Synthesis routes and methods I

Procedure details

1-Methyl-3-phenylurea was prepared by the dropwise addition of methylisocyanate (6 ml, 0.1 mole) over three hours to an ether solution (100 ml) containing aniline (9 ml, 0.1 mole) at 4° C. with stirring. 1-Methyl-3-phenylurea precipitated as purple crystals which were recrystallized from ethanol, m.p. 150° C.
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Synthesis routes and methods II

Procedure details

Following pyrolysis the residual material in the flask had a composition of 25 mole percent phenyl N-methylcarbamate and 75 mole percent phenol. The flask was cooled, a vacuum applied and phenol was stripped at a pressure of 20 mm Hg. Recovered phenol was also chromatographically pure. The residual carbamate remaining after phenol was stripped was returned to the pyrolysis flask. After 3 cycles of pyrolysis and phenol stripping, analysis showed: 96% conversion to methyl isocyanate, 2% unconverted material and 2% conversion to the allophanate. The methyl isocyanate was identified by reaction with aniline to give 1-methyl-3-phenylurea melting at 149°-150.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
M Haroon, W Iali, TA Saleh, AA Al-Saadi - Journal of Molecular Liquids, 2022 - Elsevier
… In this study, the conformational and structural properties of 1-methoxy-1-methyl-3-phenylurea (MMPU) which belongs to the family of phenylurea-based herbicides have been …
Number of citations: 7 www.sciencedirect.com
T Fujita, H Tsuji, H Deura… - Agricultural and Biological …, 1969 - academic.oup.com
… 1-Methyl-1-nitrosourea which lacks the benzene ring also shows a strong sterility, while 1-methyl-3-phenylurea where the N-nitroso group is missing exhibits no effect. Therefore, it …
Number of citations: 6 academic.oup.com
R Warzok, R Thust, J Mendel, H Schwarz, EM Blaufuss - Cancer Letters, 1978 - Elsevier
… In our laboratory 1-methyl-3-phenylurea (MPU), the demethylation product of fenuren, was nitrosated thus forming 1-methyl-1nitroso-3-phenylurea (MNPU). As the carcinogenic activity …
Number of citations: 6 www.sciencedirect.com
AR Burilov, AS Gazizov, MS Khakimov… - Russian Journal of …, 2008 - Springer
Reaction of formaldehyde diethylacetal with resorcinol in acid medium leads to formation of a cyclic tetramer, calix [4] resorcinol [1]. In the reactions of phosphorylated acetals with …
Number of citations: 17 link.springer.com
R Thust, J Mendel, H Schwarz, R Warzok - Mutation Research/Genetic …, 1980 - Elsevier
… As already mentioned, 1-methyl-3-phenylurea is a metabolite of fenuron; 1-methyl-3-(p-… from 1-methyl-3-phenylurea and nitrite has been reported for rats [17]. 1-Methyl-3-phenylurea is …
Number of citations: 2 www.sciencedirect.com
CS Wilcox, E Kim, D Romano, LH Kuo, AL Burt… - Tetrahedron, 1995 - Elsevier
… total molecular electron density surface of 1-methyl-3-phenylurea (2a) and two comparable … The optimum aryl-N dihedral angle is 41 for 1-methyl-3phenylurea and 21 for 1-methyl-3-(4'-…
Number of citations: 174 www.sciencedirect.com
LEA MUSZKAT - … and the Environment: Proceedings of an …, 2012 - books.google.com
… Exposure of 3.5 h resulted in complete disappearance of the urea derivatives methobromuron and 1-methoxy-1-methyl3-phenylurea. In the case of alachlor the initial concentration was …
Number of citations: 0 books.google.com
C Fotsch, JD Sonnenberg, N Chen… - Journal of medicinal …, 2001 - ACS Publications
… 1-((1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-phenylurea (44f). Following the procedure described for the synthesis of 1, compound 44f was prepared from (1S,2R)-…
Number of citations: 58 pubs.acs.org
B Kuhn, P Mohr, M Stahl - Journal of medicinal chemistry, 2010 - ACS Publications
… 1-Methyl-3-phenylurea 2c was synthesized by reacting aniline with methyl isocyanate in DMF at room temperature overnight, whereas 1,1-dimethyl-3-phenylurea 2a was obtained by …
Number of citations: 540 pubs.acs.org
MS Khakimov, AS Gazizov, AR Burilov… - Russian Journal of …, 2009 - Springer
… dimethoxyethyl)-1-methyl-3-phenylurea X, in which acetal and urea fragments are bound through two carbon links only. The result was found to be sufficiently unexpected: the reaction …
Number of citations: 25 link.springer.com

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